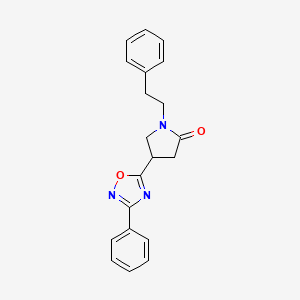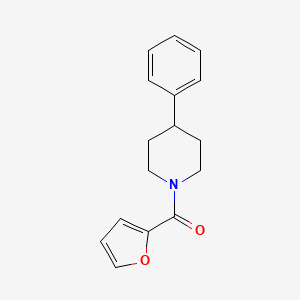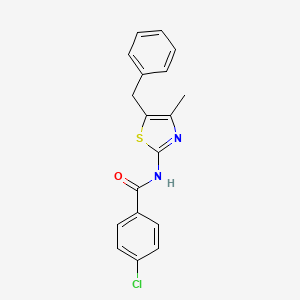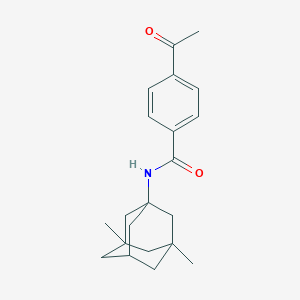
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as PEPPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PEPPO is a pyrrolidinone derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood, but it is believed to involve the interaction of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one with specific targets in cells. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to selectively bind to Aβ aggregates, which may prevent the formation of toxic Aβ oligomers and fibrils. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to induce apoptosis in cancer cells, which may be mediated through the activation of caspases and the inhibition of cell survival pathways.
Biochemical and Physiological Effects
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of Aβ aggregation, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for lab experiments, including its high yield of synthesis, its selective binding to Aβ aggregates, and its potential as a therapeutic agent for neurodegenerative diseases and cancer. However, 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, including the optimization of its synthesis method, the identification of its specific targets in cells, and the evaluation of its safety and efficacy in animal models. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may also have potential applications in other fields, including materials science and nanotechnology.
Conclusion
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has shown potential in various scientific research applications, including as a fluorescent probe, an anticancer agent, and a therapeutic agent for neurodegenerative diseases. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for lab experiments, including its high yield of synthesis and its potential as a therapeutic agent. However, 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one also has limitations, including its limited solubility and potential toxicity. Future research on 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may lead to the development of novel diagnostic and therapeutic tools for various diseases.
Synthesis Methods
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been synthesized through various methods, including the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a catalyst. The reaction results in the formation of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one with a yield of up to 90%. Other methods of synthesis include the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid followed by decarboxylation and the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-thiol in the presence of a catalyst.
Scientific Research Applications
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems, a potential anticancer agent, and a potential therapeutic agent for neurodegenerative diseases. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to selectively bind to amyloid beta (Aβ) aggregates, which are implicated in the pathogenesis of Alzheimer's disease. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
1-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-18-13-17(14-23(18)12-11-15-7-3-1-4-8-15)20-21-19(22-25-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBZBMYXSSJXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)





![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)